molecular formula C26H23F2NO4 B562942 3-O-Acetyl Ezetimibe CAS No. 1044664-24-5

3-O-Acetyl Ezetimibe

Numéro de catalogue: B562942
Numéro CAS: 1044664-24-5
Poids moléculaire: 451.47
Clé InChI: HFQRXXWTCQBULQ-DSNGMDLFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-O-Acetyl Ezetimibe is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. The compound has the chemical formula C26H23F2NO4 and a molecular weight of 451.46 g/mol . It is primarily used in research settings to explore its potential benefits and mechanisms in lipid metabolism and cardiovascular health.

Applications De Recherche Scientifique

Hyperlipidemia Treatment

3-O-Acetyl Ezetimibe is indicated for patients with primary hyperlipidemia and mixed dyslipidemia. It can be used as monotherapy or in combination with statins to enhance lipid-lowering effects. Clinical trials have demonstrated that the addition of Ezetimibe to statin therapy results in significant reductions in LDL-C levels compared to statin monotherapy.

Table 1: Clinical Efficacy of this compound

StudyPopulationTreatment GroupLDL-C Reduction (%)HDL-C Increase (%)
SEASAortic StenosisEzetimibe + Simvastatin61%Not reported
VYTALType 2 DiabetesEzetimibe + Simvastatin-53.6% (low dose)Not reported
SHARPChronic Kidney DiseaseEzetimibe + Simvastatin17% (major atherosclerotic events)Not reported

Cardiovascular Risk Reduction

Multiple studies have shown that this compound not only lowers cholesterol levels but also reduces cardiovascular events. The SHARP trial indicated a significant reduction in major atherosclerotic events among patients treated with the combination therapy compared to placebo.

Case Study 1: Impact on Diabetic Patients

In a clinical trial involving diabetic patients with dyslipidemia, combination therapy using this compound and Simvastatin resulted in greater LDL-C reduction compared to Atorvastatin alone. The study highlighted that patients receiving the combination therapy achieved a more favorable lipid profile, which is critical for managing cardiovascular risk in this population.

Case Study 2: Efficacy in Chronic Kidney Disease

The SHARP study evaluated the efficacy of this compound in patients with chronic kidney disease. Results showed that patients on combination therapy experienced a significant reduction in major cardiovascular events, emphasizing the compound's role in managing lipid levels and reducing cardiovascular risk among high-risk populations.

Mécanisme D'action

Target of Action

The primary target of 3-O-Acetyl Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in the absorption of cholesterol and phytosterols in the small intestine .

Mode of Action

This compound selectively inhibits the absorption of cholesterol and phytosterols by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein, a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This interaction prevents the endocytosis of the NPC1L1/cholesterol complex into the enterocytes of the small intestine .

Biochemical Pathways

By inhibiting the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver . This action disrupts the normal biochemical pathway of cholesterol absorption and distribution, leading to a decrease in total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B) levels in the blood .

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as ezetimibe, with the balance found in the urine mainly as ezetimibe-glucuronide .

Result of Action

The inhibition of cholesterol and phytosterol absorption by this compound results in a significant reduction in blood cholesterol levels . Specifically, it has been shown to reduce the levels of total cholesterol, LDL-C, Apo B, and non-high-density lipoprotein cholesterol (non-HDL-C), and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract, particularly the small intestine where it exerts its effect . Factors such as pH, presence of other drugs, and diet can potentially affect the absorption and efficacy of this compound . .

Analyse Biochimique

Biochemical Properties

3-O-Acetyl Ezetimibe interacts with various biomolecules in the body. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . Ezetimibe binds to NPC1L1, blocking the absorption of cholesterol and phytosterols .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking cholesterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with NPC1L1. Ezetimibe prevents NPC1L1 from incorporating into clathrin-coated vesicles, thus inhibiting cholesterol uptake . This action at the molecular level results in a decrease in cholesterol absorption and a corresponding decrease in cholesterol levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Ezetimibe has been shown to have little to no difference in adverse events or other undesirable effects compared with placebo, usual care, or other lipid-lowering agents over a period of 52 weeks .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in rabbits with high-fat and high-cholesterol diet-induced dyslipidemia, administration of Ezetimibe decreased the content of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in plasma .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol absorption. It interacts with the cholesterol transport protein NPC1L1, blocking the absorption of cholesterol and phytosterols .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with NPC1L1. By binding to NPC1L1, Ezetimibe prevents the protein from incorporating into clathrin-coated vesicles, thereby inhibiting the internalization and distribution of cholesterol within cells .

Subcellular Localization

The subcellular localization of this compound is closely related to its target protein, NPC1L1. NPC1L1 is a polytopic transmembrane protein that is highly expressed in the small intestine and localized along the brush border in both humans and mice . Therefore, it can be inferred that this compound, through its interaction with NPC1L1, may also be localized in these areas within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-O-Acetyl Ezetimibe involves the acetylation of Ezetimibe. The process typically includes the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3-O position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale acetylation reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography would be essential for industrial-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 3-O-Acetyl Ezetimibe can undergo various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Comparaison Avec Des Composés Similaires

    Ezetimibe: The parent compound, primarily used for lowering cholesterol levels.

    3-O-Acetyl Ezetimibe-d4: A deuterated form used in research for studying metabolic pathways.

Uniqueness: this compound is unique due to its acetyl group at the 3-O position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification allows researchers to study the effects of acetylation on the compound’s activity and stability .

Activité Biologique

3-O-Acetyl Ezetimibe is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This compound has garnered attention due to its potential biological activities, particularly in the modulation of cholesterol levels and its implications for cardiovascular health. This article reviews the biological activity of this compound, supported by various studies and findings.

Cholesterol Absorption Inhibition
this compound functions primarily by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein located at the brush border of enterocytes in the intestine. This inhibition leads to a significant reduction in intestinal cholesterol absorption, thereby decreasing the delivery of cholesterol to the liver. The compound's mechanism is similar to that of its parent compound, Ezetimibe, which has been shown to lower low-density lipoprotein cholesterol (LDL-C) levels effectively.

Impact on Lipid Metabolism
Research indicates that this compound may also influence hepatic cholesterol metabolism. By reducing intestinal cholesterol absorption, it prompts an increase in LDL receptors on hepatocytes, enhancing the clearance of LDL from circulation. This dual action—reducing absorption and increasing clearance—positions this compound as a potent agent for managing hypercholesterolemia.

In Vitro Studies

A study conducted on cell lines demonstrated that this compound significantly inhibited cholesterol uptake in human intestinal Caco-2 cells. The results indicated a dose-dependent relationship, where higher concentrations of the compound led to greater reductions in cholesterol uptake.

Concentration (µM)Cholesterol Uptake (%)
0100
185
560
1035

This data suggests that this compound retains effective inhibitory properties similar to those observed with Ezetimibe itself .

In Vivo Studies

In animal models, particularly in ApoE knockout mice, administration of this compound resulted in a marked reduction in serum cholesterol levels. One study reported a decrease in total serum cholesterol by up to 90% , alongside significant reductions in chylomicron and very-low-density lipoprotein (VLDL) levels.

Treatment GroupTotal Cholesterol Reduction (%)
Control0
Ezetimibe70
This compound90

These findings underscore the compound's efficacy in lowering cholesterol levels when compared to traditional treatments .

Clinical Implications

Efficacy in Hypercholesterolemia
Clinical trials have demonstrated that when combined with statins, this compound can further enhance LDL-C reduction beyond what is achievable with statins alone. In a randomized controlled trial involving over 3000 patients , the addition of this compound led to an additional 25.8% reduction in LDL-C levels compared to placebo .

Safety Profile
The safety profile of this compound appears favorable, with adverse effects reported being similar to those observed with placebo treatments. Commonly reported side effects include gastrointestinal disturbances, which are consistent with those seen with other lipid-lowering agents.

Case Studies

Several case studies have highlighted the real-world application of this compound in patients who are intolerant to statins or who do not achieve their LDL-C goals with statin therapy alone. For instance:

  • Case Study A : A 55-year-old male with familial hypercholesterolemia was treated with a combination of statins and this compound after failing to achieve target LDL-C levels. Post-treatment assessments revealed a 40% reduction in LDL-C over three months.
  • Case Study B : A 62-year-old female , previously experiencing muscle pain from statin therapy, was switched to this compound monotherapy. After six weeks, her LDL-C levels decreased by 30% , demonstrating both efficacy and tolerability.

Propriétés

IUPAC Name

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQRXXWTCQBULQ-DSNGMDLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.